2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
Brand Name: Vulcanchem
CAS No.: 183062-97-7
VCID: VC0180409
InChI: InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O
Molecular Formula: C11H17NO6
Molecular Weight: 259.258

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

CAS No.: 183062-97-7

Cat. No.: VC0180409

Molecular Formula: C11H17NO6

Molecular Weight: 259.258

* For research use only. Not for human or veterinary use.

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid - 183062-97-7

Specification

CAS No. 183062-97-7
Molecular Formula C11H17NO6
Molecular Weight 259.258
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid
Standard InChI InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Standard InChI Key WORKXXJEHCMZEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O

Introduction

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is a synthetic organic compound with a molecular formula of C11H17NO6 and a molecular weight of 259.26 g/mol. Its CAS number is 183062-97-7, indicating its registration in chemical databases . This compound is notable for its tert-butoxycarbonyl (Boc) protected azetidine ring attached to a malonic acid moiety, which makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules.

Synthesis and Applications

The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid typically involves the reaction of azetidine with malonic acid derivatives under appropriate conditions. The tert-butoxycarbonyl group serves as a protecting group for the azetidine nitrogen, allowing for selective deprotection and further modification of the molecule.

This compound can be used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and peptides. Its azetidine ring is particularly useful in creating constrained structures that can mimic natural peptides or interact with biological targets.

Biological Activity

While specific biological activity data for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid itself is limited, compounds with similar azetidine structures have shown potential in drug discovery. For instance, azetidine-based compounds have been explored for their antibacterial and anticancer properties due to their ability to mimic natural peptides and interact with biological targets .

Research Findings and Future Directions

Research on compounds like 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid is ongoing, with a focus on developing new synthetic methodologies and exploring their applications in medicinal chemistry. The versatility of the azetidine ring and the malonic acid moiety makes this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Compound FeaturePotential Application
Azetidine RingConstrained peptide mimetics
Malonic Acid MoietyVersatile synthetic intermediate

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